molecular formula C14H18BF4O2Rh- B571072 Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate CAS No. 120967-70-6

Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate

Cat. No.: B571072
CAS No.: 120967-70-6
M. Wt: 408.005
InChI Key: AZTYAQCGFXPPHA-PHFPKPIQSA-N
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Description

Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate is a rhodium-based coordination complex with the molecular formula C14H18BF4O2Rh. This compound is known for its application as a catalyst in various organic reactions, particularly in the field of homogeneous catalysis .

Mechanism of Action

Target of Action

Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate, also known as Benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .

Mode of Action

This compound acts as a pre-catalyst, forming cationic COD-Rhodium complexes with phosphine ligands . These complexes then interact with the reactants, facilitating their transformation into the desired products . The exact nature of these interactions and the resulting changes depend on the specific reaction being catalyzed.

Biochemical Pathways

The compound is involved in several biochemical pathways, including the efficient 1,4-conjugate addition of arylboronic acids to enones . It also acts as a pre-catalyst for the addition of arylboronic acids to aryl aldehydes . In the presence of aluminum isopropoxide, it forms a self-supported heterogeneous catalyst for the stereoselective polymerization of phenylacetylene to cis-poly(phenylacetylene) .

Result of Action

The primary result of the compound’s action is the facilitation of chemical reactions, leading to the efficient production of desired products . At the molecular level, it enables the transformation of reactants into products by lowering the activation energy of the reaction . At the cellular level, its effects would depend on the specific context of its use.

Preparation Methods

The synthesis of Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate typically involves the reaction of rhodium precursors with cyclooctadiene and hydroquinone in the presence of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability and purity of the product . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to meet the required specifications for commercial use .

Chemical Reactions Analysis

Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include arylboronic acids, enones, and aryl aldehydes. Major products formed from these reactions are often complex organic molecules with enhanced functional properties .

Scientific Research Applications

Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.C6H6O2.BF4.Rh/c1-2-4-6-8-7-5-3-1;7-5-1-2-6(8)4-3-5;2-1(3,4)5;/h1-2,7-8H,3-6H2;1-4,7-8H;;/q;;-1;/b2-1-,8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTYAQCGFXPPHA-PHFPKPIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC(=CC=C1O)O.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC(=CC=C1O)O.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF4O2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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